molecular formula C14H10Cl2O4 B2534556 2-(3,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone CAS No. 2138809-91-1

2-(3,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone

Cat. No.: B2534556
CAS No.: 2138809-91-1
M. Wt: 313.13
InChI Key: GWPDAUARWOSKTK-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone is an organic compound characterized by the presence of dichlorophenoxy and dihydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone typically involves the reaction of 3,4-dichlorophenol with 2,4-dihydroxyacetophenone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2-(3,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dichlorophenoxy)acetic acid: Similar in structure but with an acetic acid group instead of a dihydroxyphenyl group.

    2-(3,4-Dichlorophenoxy)ethanol: Contains an ethanol group instead of a dihydroxyphenyl group.

    2-(3,4-Dichlorophenoxy)benzaldehyde: Features a benzaldehyde group instead of a dihydroxyphenyl group.

Uniqueness

2-(3,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone is unique due to the presence of both dichlorophenoxy and dihydroxyphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3,4-dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O4/c15-11-4-2-9(6-12(11)16)20-7-14(19)10-3-1-8(17)5-13(10)18/h1-6,17-18H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSGOWTYFUMZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)COC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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